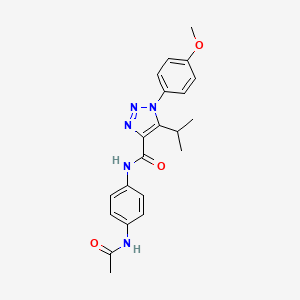

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, an isopropyl (propan-2-yl) group at position 5, and a 4-acetamidophenyl carboxamide moiety at position 4.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-13(2)20-19(24-25-26(20)17-9-11-18(29-4)12-10-17)21(28)23-16-7-5-15(6-8-16)22-14(3)27/h5-13H,1-4H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTULYFPLPUABGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

A. Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects through various mechanisms, including the inhibition of specific signaling pathways involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | A549 (NSCLC) | 5.2 | EGFR Inhibition |

| N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | H460 (NSCLC) | 4.8 | Apoptosis Induction |

In comparative studies with standard treatments like Erlotinib, this compound has shown enhanced efficacy against non-small cell lung cancer (NSCLC) models.

B. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties by targeting ergosterol biosynthesis pathways in fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the acetylamino and methoxyphenyl groups can interact with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent patterns on the triazole ring or heterocyclic core. Below is a comparative analysis of three closely related compounds:

Key Observations:

Triazole vs. Benzoimidazole Core: The 1,2,3-triazole core (target compound and ) provides three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to the two nitrogen atoms in benzoimidazole . This may enhance binding specificity in enzyme inhibition.

Substituent Effects: Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound increases polarity and solubility compared to the 3,4-dimethylphenyl group in , which is more lipophilic. Propan-2-yl vs.

Pharmacokinetic Considerations :

- The shared 4-acetamidophenyl group in the target compound and suggests similar metabolic pathways, as acetamide moieties are often substrates for amidase enzymes.

Methodological Considerations in Structural Analysis

The structural determination of these compounds likely employed crystallographic refinement tools such as SHELXL and visualization software like WinGX/ORTEP . These programs enable precise modeling of substituent conformations and anisotropic displacement parameters, critical for comparing steric and electronic effects across analogs. For example:

- SHELXL ’s robust refinement algorithms are widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .

- ORTEP visualizations (via WinGX) help illustrate the spatial arrangement of substituents, such as the orientation of the isopropyl group in the target compound relative to the triazole plane .

Biological Activity

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which have garnered attention due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by various research findings and data.

Synthesis and Characterization

The compound is synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for forming triazole rings. The synthesis involves coupling an appropriate azide with an alkyne derivative, yielding high yields of the desired triazole derivatives .

Anticancer Activity

The anticancer potential of N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The compound exhibited significant antiproliferative activity across these cell lines, comparable to standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil. The mechanism of action is believed to involve inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

The antimicrobial mechanism is hypothesized to be linked to the disruption of bacterial cell wall integrity and interference with cellular processes.

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide:

- Study on Anticancer Properties : A study found that derivatives with similar structures exhibited IC50 values significantly lower than conventional drugs in MCF-7 and HCT116 cell lines . These compounds were effective due to their ability to inhibit TS and induce apoptosis in cancer cells.

- Antimicrobial Efficacy : Research indicated that triazole compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was crucial for enhancing their antimicrobial potency .

Q & A

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Coupling reactions (e.g., carboxamide bond formation) using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification via column chromatography or recrystallization.

Optimization strategies include: - Design of Experiments (DoE) to assess variables (temperature, solvent, catalyst loading) and maximize yield .

- Monitoring reaction progress with HPLC or TLC to identify intermediates and side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for acetamide) .

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) and purity .

- X-ray crystallography : Resolves 3D structure, critical for SAR studies .

Q. How can researchers screen this compound for initial biological activity?

- In vitro assays : Test against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .

- ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 cells) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and mechanism of action?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., triazole ring formation energetics) and predicts regioselectivity .

- Molecular docking : Simulates interactions with biological targets (e.g., binding affinity to kinase ATP pockets) .

- MD simulations : Evaluates conformational stability in solution or protein-ligand complexes .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-carboxamides?

- Comparative SAR analysis : Systematically modify substituents (e.g., replacing methoxy with chloro groups) and retest activity .

- Meta-analysis of experimental conditions : Assess discrepancies in assay protocols (e.g., cell line variability, incubation times) .

- Crystallographic comparisons : Overlay ligand-bound protein structures to identify steric/electronic effects .

Q. How can researchers design analogs to improve selectivity and reduce off-target effects?

- Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or trifluoromethyl to modulate lipophilicity .

- Fragment-based drug design : Use X-ray/NMR data to optimize binding interactions (e.g., adding hydrogen bond donors) .

- Proteome-wide profiling : Employ chemoproteomics to identify off-target binding .

Methodological Considerations for Experimental Design

Q. How to optimize reaction yields while minimizing byproducts in triazole-carboxamide synthesis?

- Continuous flow reactors : Enhance mixing and heat transfer for CuAAC reactions .

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Q. What statistical approaches validate reproducibility in biological assays?

- ANOVA or t-tests : Compare triplicate/triplicate data to confirm significance (p < 0.05) .

- Z’-factor analysis : Evaluate assay robustness for high-throughput screening (Z’ > 0.5 preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.